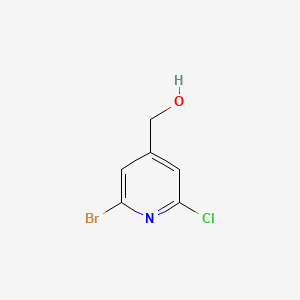
(2-Bromo-6-chloropyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-chloropyridin-4-yl)methanol is a heterocyclic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-yl)methanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,6-dichloropyridine with bromine to form 2-bromo-6-chloropyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated compounds or methyl derivatives.
Applications De Recherche Scientifique
(2-Bromo-6-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity
Mécanisme D'action
The mechanism of action of (2-Bromo-6-chloropyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine and chlorine atoms can enhance binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with different positions of the bromine and chlorine atoms.
(6-Bromo-pyridin-2-yl)methanol: Lacks the chlorine atom but has a similar bromine and hydroxymethyl substitution pattern.
(2-Chloro-4-pyridinyl)methanol: Contains only the chlorine atom and hydroxymethyl group without the bromine substitution .
Uniqueness
(2-Bromo-6-chloropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can make it a valuable intermediate in the synthesis of more complex compounds with desired properties.
Propriétés
Formule moléculaire |
C6H5BrClNO |
|---|---|
Poids moléculaire |
222.47 g/mol |
Nom IUPAC |
(2-bromo-6-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
Clé InChI |
ZHUXDPKWIARUOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


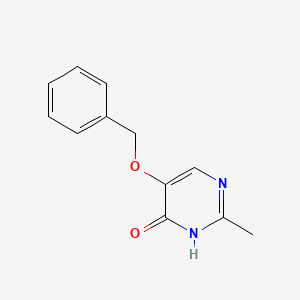
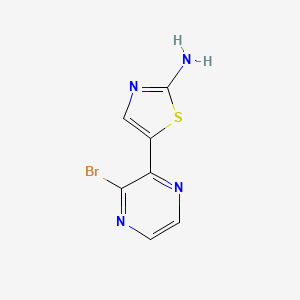
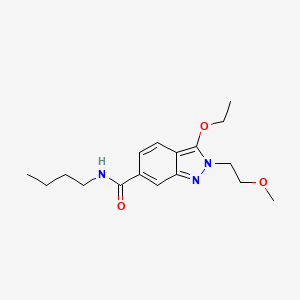

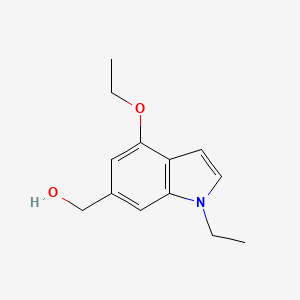
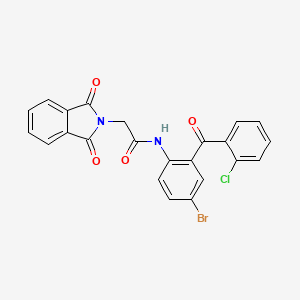
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)

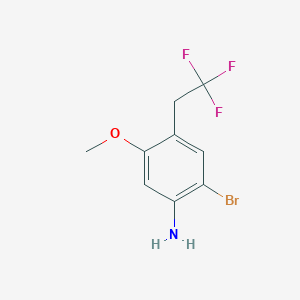
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
